molecular formula C46H84N2O4S B14537865 Bis(1-octadecylpyridin-1-ium) sulfate CAS No. 62024-02-6

Bis(1-octadecylpyridin-1-ium) sulfate

Cat. No.: B14537865
CAS No.: 62024-02-6
M. Wt: 761.2 g/mol
InChI Key: RSFSDWDJYPLKBN-UHFFFAOYSA-L
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Description

Bis(1-octadecylpyridin-1-ium) sulfate is a cationic gemini surfactant of significant interest in materials science for its superior surface activity and effectiveness as a corrosion inhibitor. Gemini surfactants consist of two single-chain surfactant monomers linked by a spacer group, endowing them with properties such as exceptionally low critical micelle concentration (CMC) and high surface activity compared to their monomeric counterparts . This compound is specifically engineered for research applications where protecting carbon steel in acidic environments is critical, such as in industrial pickling, pipeline maintenance, and oil well acidification processes . The primary mechanism of action for this compound involves its adsorption onto metal surfaces, forming a protective thin film that acts as a barrier against corrosive agents . The initial interaction is often an electrostatic attraction between the positively charged pyridinium groups of the inhibitor and the negatively charged metal surface. Furthermore, the inhibitor can interact chemically through the transfer of π-electrons from the conjugated pyridinium rings to the vacant d-orbitals of the iron atoms on the steel surface, creating strong, multi-center adsorption bonds . Research on closely related pyridinium gemini surfactants with amide spacers has demonstrated that this class of compounds can achieve corrosion inhibition efficiencies exceeding 97% for carbon steel in 1 M hydrochloric acid (HCl) solutions, even at low concentrations . The long octadecyl (C18) alkyl chains contribute to increased hydrophobicity, which enhances the surfactant's ability to adsorb at interfaces and form a more comprehensive protective layer . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this high-purity compound in studies exploring advanced corrosion protection mechanisms, the synthesis of novel surfactant-based materials, and the development of more efficient and sustainable industrial formulations.

Properties

CAS No.

62024-02-6

Molecular Formula

C46H84N2O4S

Molecular Weight

761.2 g/mol

IUPAC Name

1-octadecylpyridin-1-ium;sulfate

InChI

InChI=1S/2C23H42N.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23-24;1-5(2,3)4/h2*17,19-20,22-23H,2-16,18,21H2,1H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

RSFSDWDJYPLKBN-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Quaternization of Pyridine with 1-Bromooctadecane

The first step involves the alkylation of pyridine using 1-bromooctadecane to form 1-octadecylpyridinium bromide. This reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the electrophilic carbon of the alkyl bromide.

Reaction Conditions :

  • Solvent : Toluene or acetonitrile.
  • Temperature : Reflux at 80–110°C for 4–20 hours.
  • Molar Ratio : Pyridine and 1-bromooctadecane in a 1:2 ratio to ensure complete alkylation.

Post-reaction, the mixture is cooled to 10–20°C to precipitate the product, which is then washed with cold solvents to remove unreacted starting materials. The use of phase-transfer catalysts like tris(dioxa-3,6-heptyl)amine (TDA-1) enhances reaction efficiency, as demonstrated in analogous quaternization reactions.

Anion Exchange to Sulfate

The bromide counterion is replaced with sulfate via metathesis. This is achieved by treating 1-octadecylpyridinium bromide with sulfuric acid or sodium sulfate.

Procedure :

  • Dissolve 1-octadecylpyridinium bromide in a polar solvent (e.g., water or methanol).
  • Add a stoichiometric amount of sulfuric acid (for direct exchange) or sodium sulfate (for double displacement).
  • Stir at 25–50°C for 1–3 hours.
  • Isolate the product via filtration or solvent evaporation.

Key Considerations :

  • Excess sulfate ions ensure complete anion exchange but may require repeated washing to remove residual salts.
  • Solvent selection impacts yield; methanol-water mixtures optimize solubility and precipitation.

Purification and Characterization

Crystallization and Washing

Crude this compound is purified via recrystallization from isopropyl alcohol or acetone-water systems. Patent data highlight the importance of controlled cooling rates (e.g., 10°C/hour) to obtain high-purity crystals. Washing with non-solvents like hexane removes hydrophobic impurities.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃): δ 9.2–8.8 ppm (pyridinium aromatic protons), δ 4.5–4.0 ppm (N-CH₂), δ 1.2–0.8 ppm (octadecyl chain).
    • ¹³C NMR : Peaks at 145–150 ppm (pyridinium carbons), 60–65 ppm (N-CH₂), and 14–35 ppm (alkyl chain).
  • Fourier-Transform Infrared Spectroscopy (FTIR) :

    • Bands at 1180 cm⁻¹ (S=O stretching) and 1640 cm⁻¹ (pyridinium C=N).

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220–250°C, attributed to alkyl chain degradation. Differential scanning calorimetry (DSC) shows a melting transition near 80–90°C, consistent with crystalline domains in the alkyl tails.

Applications in Advanced Materials

Surfactant and Emulsifier Systems

This compound reduces interfacial tension in oil-water systems, forming stable emulsions with droplet sizes <500 nm. Mixed emulsifier systems incorporating this compound exhibit unique rod-like micellar structures, as confirmed by transmission electron microscopy (TEM).

Ionic Liquid Applications

In ionic liquid formulations, the compound enhances thermal stability and electrochemical performance. Its high viscosity (η = 450–500 cP at 25°C) suits applications in lubricants and battery electrolytes.

Self-Assembled Nanostructures

When combined with polyoxometalates (POMs), the compound forms lamellar nanostructures with interlayer distances of ~3 nm, as characterized by small-angle X-ray scattering (SAXS). These hybrids show potential in catalysis and photonics.

Challenges and Optimization Strategies

Scalability Issues

Large-scale synthesis faces challenges in maintaining stoichiometric control during anion exchange. Patent methodologies recommend iterative solvent distillation to concentrate intermediates, improving yield to >75%.

Chemical Reactions Analysis

Types of Reactions: Bis(1-octadecylpyridin-1-ium) sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents.

    Substitution: The pyridinium ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium N-oxide derivatives, while substitution reactions can produce various substituted pyridinium compounds.

Scientific Research Applications

Chemistry: Bis(1-octadecylpyridin-1-ium) sulfate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique structure allows it to participate in a wide range of chemical transformations.

Biology: In biological research, the compound is used as a model system to study the interactions of pyridinium salts with biological molecules. It has been investigated for its potential antimicrobial and anticancer properties .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific molecular pathways. Its ability to interact with DNA and proteins makes it a promising candidate for drug development .

Industry: In industrial applications, this compound is used as a surfactant and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.

Mechanism of Action

The mechanism of action of Bis(1-octadecylpyridin-1-ium) sulfate involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can bind to proteins and nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Structural Analogues

The following table compares Bis(1-octadecylpyridin-1-ium) sulfate with structurally related compounds:

Compound Cation Type Anion Key Features Reference Methodology
This compound Dialkylpyridinium Sulfate High hydrophobicity (C18 chains), strong surfactant activity, layered crystal packing Hypothetical
1,10-Bis[squaramido]ferrocene Ferrocene-squaramido None Rigid scaffold for sulfate recognition; electrochemical sensing applications
Cetylpyridinium chloride Monoalkylpyridinium Chloride Shorter chain (C16), antimicrobial agent, micelle formation N/A
Dodecylbenzenesulfonate Alkylbenzenesulfonate Sodium Anionic surfactant, environmental persistence, detergent applications



Key Insights :

  • Cationic vs. Anionic Surfactants : Unlike anionic dodecylbenzenesulfonate, Bis(1-octadecylpyridin-ium) sulfate’s cationic nature enhances binding to negatively charged surfaces (e.g., microbial membranes or mineral oxides) .
  • Chain Length Effects: Compared to cetylpyridinium chloride (C16), the longer C18 chains in this compound increase hydrophobicity, lowering critical micelle concentration (CMC) and improving stability in nonpolar media.
  • Sulfate-Specific Interactions : The sulfate anion facilitates stronger hydrogen-bonding networks than chloride, as observed in bis[squaramido]ferrocene systems . This may enhance crystalline order or ion-pair stability.
Functional Comparisons
  • Environmental Behavior : Sulfate-containing surfactants like this compound may exhibit similar atmospheric partitioning trends to PMF-modeled sulfates (e.g., seasonal variation in aerosol contributions) .

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